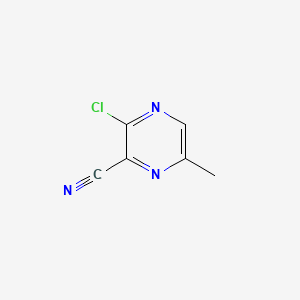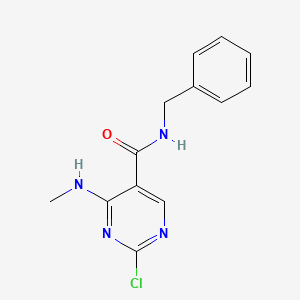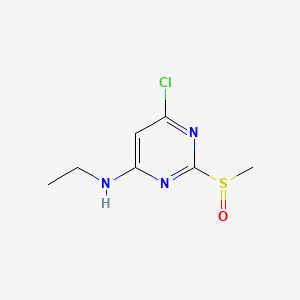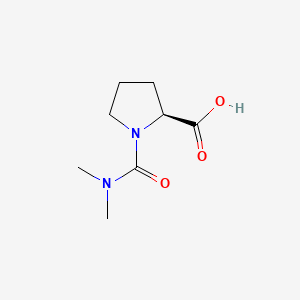
3-CYANOBENZYL-D6 BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYANOBENZYL-D6 BROMIDE, also known as α-Bromo-m-tolunitrile, 3-(Bromomethyl)benzonitrile, is a chemical compound with the formula C8H6BrN . It is an intermediate for the synthesis of 3-(bromomethyl)benzaldehyde .
Synthesis Analysis
3-CYANOBENZYL-D6 BROMIDE is synthesized from 3-(bromomethyl)benzaldehyde . It also undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Molecular Structure Analysis
The molecular structure of 3-CYANOBENZYL-D6 BROMIDE consists of a benzene ring with a cyano group (-CN) and a bromomethyl group (-CH2Br) attached to it .Chemical Reactions Analysis
3-CYANOBENZYL-D6 BROMIDE undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Physical And Chemical Properties Analysis
The molecular weight of 3-CYANOBENZYL-D6 BROMIDE is 196.044 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-CYANOBENZYL-D6 BROMIDE involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the introduction of a deuterium atom, the formation of a cyano group, and the substitution of a bromine atom with deuterium.", "Starting Materials": ["Benzyl-D6 bromide", "Sodium cyanide", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol"], "Reaction": ["Step 1: Dissolve benzyl-D6 bromide in ethanol and add sodium cyanide. Heat the mixture to reflux and stir for several hours to form 3-cyanobenzyl-D6 bromide.", "Step 2: Dissolve the 3-cyanobenzyl-D6 bromide in deuterium oxide and add sodium hydroxide. Heat the mixture to reflux and stir for several hours to introduce a deuterium atom at the benzylic position.", "Step 3: Add hydrochloric acid to the mixture to neutralize the solution and extract the product using an organic solvent."]} } | |
Número CAS |
1219802-21-7 |
Fórmula molecular |
C8H6BrN |
Peso molecular |
202.084 |
Nombre IUPAC |
3-[bromo(dideuterio)methyl]-2,4,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
Clave InChI |
CVKOOKPNCVYHNY-NVSFMWKBSA-N |
SMILES |
C1=CC(=CC(=C1)CBr)C#N |
Sinónimos |
3-CYANOBENZYL-D6 BROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)
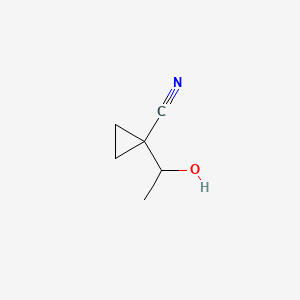
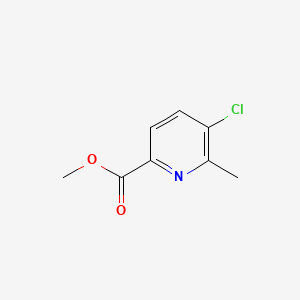
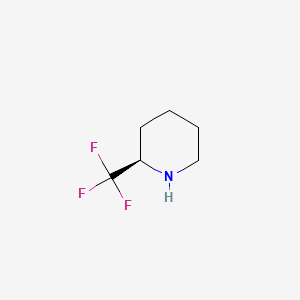
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)
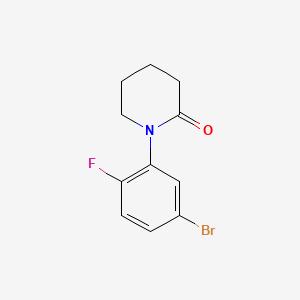
![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)
